molecular formula C24H19F2N3O3 B4150643 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea

Cat. No.: B4150643
M. Wt: 435.4 g/mol
InChI Key: WLJYVMHDCNMHMO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-phenylurea is a synthetic organic compound characterized by the presence of fluorine atoms on its benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-phenylurea typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorobenzylamine with 4-fluorophenyl isocyanate to form an intermediate, which is then reacted with a pyrrolidine-2,5-dione derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(4-fluorobenzyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3/c25-17-8-6-16(7-9-17)15-28(24(32)27-19-4-2-1-3-5-19)21-14-22(30)29(23(21)31)20-12-10-18(26)11-13-20/h1-13,21H,14-15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJYVMHDCNMHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea
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1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea
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1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea
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1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea
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1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea
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1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-phenylurea

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